3-[(2-Hydroxyethyl)amino]benzoic acid
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Overview
Description
3-[(2-Hydroxyethyl)amino]benzoic acid is a chemical compound with significant applications in various scientific fields It is known for its unique structure, which includes a benzene ring substituted with a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Hydroxyethyl)amino]benzoic acid typically involves the reaction of 3-nitrobenzoic acid with 2-aminoethanol under specific conditions. The reaction proceeds through a reduction process, where the nitro group is reduced to an amino group, followed by the formation of the hydroxyethylamino group.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Hydroxyethyl)amino]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
3-[(2-Hydroxyethyl)amino]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(2-Hydroxyethyl)amino]benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The hydroxyethylamino group can act as a nucleophile, participating in reactions with electrophilic centers. The compound may also interact with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
3-[(2-Hydroxyethyl)amino]benzoic acid is similar to other compounds with hydroxyethylamino and benzoic acid functional groups. Some of these similar compounds include:
This compound
3-[(2-Hydroxyethyl)amino]benzeneacetic acid
3-[(2-Hydroxyethyl)amino]benzenebutyric acid
Uniqueness: this compound is unique due to its specific structure and reactivity. Its hydroxyethylamino group provides distinct chemical properties compared to other similar compounds, making it valuable in various applications.
Properties
IUPAC Name |
3-(2-hydroxyethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-5-4-10-8-3-1-2-7(6-8)9(12)13/h1-3,6,10-11H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQJCKKSQSGDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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